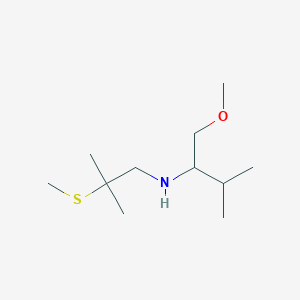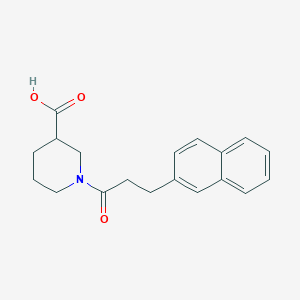![molecular formula C16H19N3O3 B7640103 (2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone](/img/structure/B7640103.png)
(2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone, also known as DPHM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer development. Specifically, this compound has been found to inhibit the expression of NF-κB, COX-2, and iNOS, which are key mediators of inflammation and oxidative stress. Moreover, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer development in various animal models. Moreover, this compound has been found to possess significant analgesic and anxiolytic effects, which make it a potential candidate for the treatment of pain and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone in scientific research is its potent anti-inflammatory and antioxidant properties. This makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for the research on (2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone. One of the potential areas of research is the development of new formulations that can improve the solubility and bioavailability of this compound. Moreover, further studies are needed to investigate the potential applications of this compound in the treatment of various inflammatory and oxidative stress-related disorders. Additionally, more studies are needed to investigate the potential anticancer properties of this compound and its mechanisms of action.
Métodos De Síntesis
The synthesis of (2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone involves the reaction of 3-hydroxybenzaldehyde, 2,5-dimethylpyrazole, and morpholine in the presence of a catalyst. This reaction results in the formation of this compound as a white crystalline solid with a melting point of 184-186°C.
Aplicaciones Científicas De Investigación
(2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. In addition, this compound has been shown to possess significant analgesic and anxiolytic effects.
Propiedades
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-8-14(18(2)17-11)16(21)19-6-7-22-15(10-19)12-4-3-5-13(20)9-12/h3-5,8-9,15,20H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIALAWYKFVVLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCOC(C2)C3=CC(=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-ethoxyphenyl)-phenylmethyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7640026.png)
![N-[3-(4-fluorophenoxy)propyl]-4-hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B7640033.png)

![N-[(5-ethylfuran-2-yl)methyl]-2-(1-methylimidazol-2-yl)-1-phenylethanamine](/img/structure/B7640057.png)
![N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7640060.png)
![1-(5-fluoropyridin-3-yl)-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]ethanamine](/img/structure/B7640061.png)

![[2-(aminomethyl)-1,3-thiazol-4-yl]-(4-pyrazol-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7640068.png)
![1-(4,5-dimethyl-1,2,4-triazol-3-yl)-N-[(5-ethylfuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B7640072.png)
![Cyclopentyl-[3-[1-(2,4-dimethoxyphenyl)ethylamino]pyrrolidin-1-yl]methanone](/img/structure/B7640086.png)
![N-[(5-methylpyridin-2-yl)methyl]-3-(pyridin-4-ylmethoxy)aniline](/img/structure/B7640095.png)
![N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7640124.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7640128.png)
